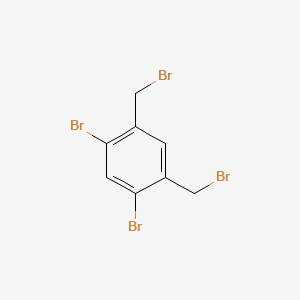
1,5-Dibromo-2,4-bis(bromomethyl)benzene
描述
1,5-Dibromo-2,4-bis(bromomethyl)benzene: is an organic compound with the molecular formula C8H6Br4 and a molecular weight of 421.753 g/mol . This compound is characterized by the presence of four bromine atoms attached to a benzene ring, making it a highly brominated aromatic compound. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
作用机制
Mode of Action
Brominated compounds are generally known for their ability to participate in electrophilic aromatic substitution reactions . They can form covalent bonds with biological molecules, potentially altering their function.
Action Environment
The action, efficacy, and stability of 1,5-Dibromo-2,4-bis(bromomethyl)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
1,5-Dibromo-2,4-bis(bromomethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to participate in halogenation reactions, where it can act as a halogen donor. It also interacts with enzymes involved in oxidative stress responses, potentially inhibiting or modifying their activity. The nature of these interactions often involves covalent bonding with active sites of enzymes, leading to changes in their catalytic properties .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can modulate the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to biomolecules, including proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit enzymes involved in DNA repair, leading to increased DNA damage and altered gene expression. The compound’s ability to form covalent bonds with biomolecules is central to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of byproducts that may have different biochemical activities. Additionally, long-term exposure to the compound can result in cumulative effects on cells, including persistent oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. Toxicity studies have also highlighted the potential adverse effects of high doses of this compound, including organ damage and impaired physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have different biochemical activities compared to the parent compound. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may also interact with binding proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biochemical effects. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. The subcellular distribution of this compound can also affect its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2,4-bis(bromomethyl)benzene can be synthesized through the bromination of 2,4-bis(bromomethyl)benzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions: 1,5-Dibromo-2,4-bis(bromomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium hydroxide (NaOH), and various amines are commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Less brominated or non-brominated benzene derivatives.
科学研究应用
1,5-Dibromo-2,4-bis(bromomethyl)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy.
Biological Studies: It is employed in the study of brominated organic compounds’ effects on biological systems, including their potential use as antimicrobial agents.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
相似化合物的比较
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Similar in structure but with different bromine atom positions, leading to distinct chemical properties and reactivity.
1,2-Dibromo-4,5-bis(bromomethyl)benzene: Another isomer with different bromine atom positions, affecting its chemical behavior.
Uniqueness: 1,5-Dibromo-2,4-bis(bromomethyl)benzene is unique due to its specific bromine atom arrangement, which imparts distinct reactivity and chemical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science .
属性
IUPAC Name |
1,5-dibromo-2,4-bis(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNPUSPGNRCVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1CBr)Br)Br)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


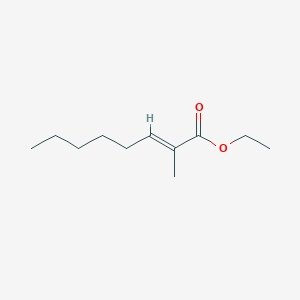
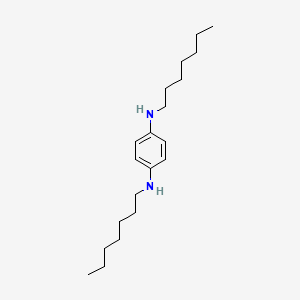

![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)
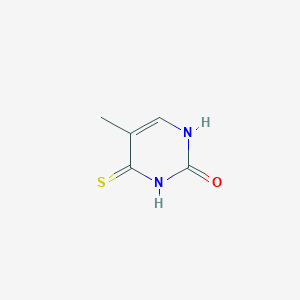
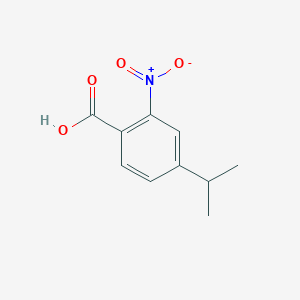
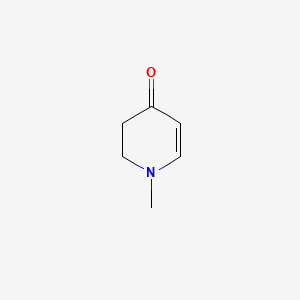
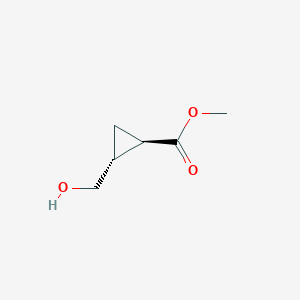

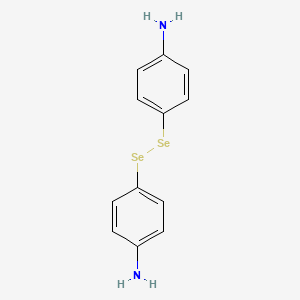
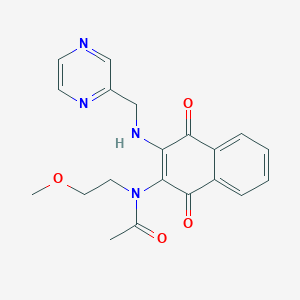
![N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B3131533.png)
![2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B3131540.png)

